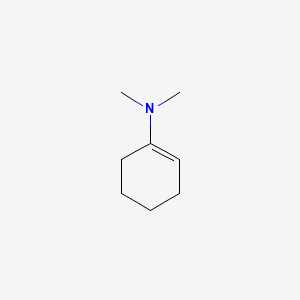

N,N-Dimethyl-1-cyclohexan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

13815-46-8 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

N,N-dimethylcyclohexen-1-amine |

InChI |

InChI=1S/C8H15N/c1-9(2)8-6-4-3-5-7-8/h6H,3-5,7H2,1-2H3 |

InChI Key |

YQMFWWIHWNGOEK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CCCCC1 |

Origin of Product |

United States |

Sophisticated Synthetic Routes to N,n Dimethyl 1 Cyclohexan 1 Amine and Analogous Cyclohexanamines

Catalytic Reductive Amination Methodologies for N,N-Dimethyl-1-cyclohexan-1-amine Synthesis

Catalytic reductive amination stands out as a primary and atom-efficient method for the synthesis of amines from readily available aldehydes and ketones. researchgate.netnih.gov This approach involves the reaction of a carbonyl compound, in this case, cyclohexanone (B45756), with dimethylamine (B145610) in the presence of a reducing agent and a catalyst. The general pathway proceeds through the initial formation of an enamine intermediate from the reaction of cyclohexanone and dimethylamine, which is then subsequently reduced to the final tertiary amine product, this compound. vedantu.comdoubtnut.com

Heterogeneous and Homogeneous Catalysis in Reductive Amination of Cyclohexanone with Dimethylamine

Both heterogeneous and homogeneous catalysts are employed in the reductive amination of cyclohexanone. Heterogeneous catalysts are favored in many industrial applications due to their ease of separation from the reaction mixture and potential for reuse. researchgate.net Homogeneous catalysts, while sometimes offering higher activity and selectivity, can present challenges in product purification. nih.gov

Noble metals, particularly those from the platinum group such as palladium (Pd) and platinum (Pt), are highly effective catalysts for reductive amination. researchgate.netmdpi.com These metals demonstrate excellent efficacy in the hydrogenation of the imine or enamine intermediate formed during the reaction. mdpi.com For instance, a palladium on carbon (Pd/C) catalyst can be used under high-pressure hydrogen (2.5-3.5 MPa) at temperatures between 100-140 °C to produce N,N-dimethylcyclohexylamine from cyclohexanone and dimethylamine with high conversion and yield. google.com The efficiency of these catalysts is attributed to their ability to readily adsorb hydrogen gas and facilitate its addition across the carbon-nitrogen double bond of the intermediate. wikipedia.org The alloying of noble metals, such as the introduction of platinum into gold-palladium nanoalloys, has been shown to enhance catalytic performance by modifying the electronic properties and surface structure of the catalyst. rsc.orgrsc.org

Table 1: Performance of Various Noble Metal Catalysts in Reductive Amination

| Catalyst System | Substrate | Product | Key Findings |

| Pd/C | Cyclohexanone and Dimethylamine | N,N-Dimethylcyclohexylamine | Achieves high conversion (100%) and yield (98%) under optimized conditions of high pressure and temperature. google.com |

| Au-Pd/TS-1 | Cyclohexanone | Cyclohexanone Oxime | Alloying of Au with Pd enhances catalytic activity in ammoximation, a related reaction. rsc.org |

| PdCu/CβCAT | Benzaldehyde/Acetophenone and various amines | Secondary Amines | Bimetallic nanocatalysts show high activity in microwave-assisted reductive aminations. mdpi.com |

| RuCl2(PPh3)3 | Various carbonyls and ammonia (B1221849) | Primary Amines | A simple ruthenium complex demonstrates broad applicability for the synthesis of a wide range of primary amines. nih.gov |

This table provides an overview of different noble metal catalysts and their applications in reductive amination and related reactions.

Metal oxide-supported catalysts are also prominent in reductive amination. Zirconium dioxide (ZrO2), particularly in its tetragonal phase, serves as an effective support for various active metals like copper (Cu). researchgate.net The activity of these catalysts is influenced by the loading of the active metal. For the reductive amination of a cyclohexanol (B46403)/cyclohexanone mixture, the conversion increases with copper loading on zirconia up to a certain point (e.g., 3.5 wt%), after which the activity may plateau or decrease. researchgate.net The support material not only provides a high surface area for the dispersion of the active metal but can also influence the catalytic activity through metal-support interactions.

Table 2: Effect of Copper Loading on Zirconia Support for Reductive Amination

| Copper Loading (wt%) | Conversion (%) | Selectivity to Cyclohexylamine (B46788) (%) |

| 1.0 | 31 | 51 |

| 3.5 | 67 | 63 |

Data adapted from a study on the reductive amination of a cyclohexanol/cyclohexanone mixture over Cu/ZrO2 catalysts. researchgate.net The reaction was carried out at 523 K.

Reductive Amination via Hydride Reagents (e.g., Sodium Cyanoborohydride)

An alternative to catalytic hydrogenation using gaseous hydrogen is the use of chemical reducing agents, such as hydride reagents. researchgate.net Sodium cyanoborohydride (NaBH3CN) is a particularly mild and selective reducing agent widely used for reductive aminations. commonorganicchemistry.commasterorganicchemistry.com Its reduced reactivity compared to sodium borohydride (B1222165) (NaBH4) allows it to selectively reduce the intermediate iminium ion in the presence of the unreacted ketone or aldehyde. commonorganicchemistry.comgbiosciences.com

The synthesis of N,N-dimethylcyclohexylamine using sodium cyanoborohydride involves the reaction of cyclohexanone with dimethylamine hydrochloride in methanol (B129727). orgsyn.org The reaction proceeds efficiently at room temperature, and the product can be isolated in good yield (52-54%). orgsyn.org The pH of the reaction is a critical parameter, with the reduction being more favorable under slightly acidic conditions (pH ~7), which facilitates the formation of the iminium ion intermediate. researchgate.netgbiosciences.com

Table 3: Comparison of Hydride Reducing Agents in Reductive Amination

| Reducing Agent | Key Characteristics | Typical Use Case |

| Sodium Cyanoborohydride (NaBH3CN) | Mild and selective; stable in slightly acidic to neutral conditions. commonorganicchemistry.commasterorganicchemistry.com | Selective reduction of iminium ions in the presence of carbonyls. commonorganicchemistry.com |

| Sodium Borohydride (NaBH4) | Stronger reducing agent; reduces both imines and carbonyls. masterorganicchemistry.com | General reduction of carbonyls; can be used for reductive amination if the imine is pre-formed. |

| Sodium Triacetoxyborohydride (B8407120) (STAB) | Mild reducing agent; alternative to NaBH3CN to avoid cyanide waste. masterorganicchemistry.com | Reductive aminations where protic solvents are not used. commonorganicchemistry.com |

This table summarizes the properties and applications of common hydride reagents in reductive amination.

Mechanistic Insights into Reductive Amination Pathways

The mechanism of catalytic reductive amination generally involves a series of sequential steps. nih.govyoutube.com

Enamine/Imine Formation: The process begins with the nucleophilic attack of the amine (dimethylamine) on the carbonyl carbon of the ketone (cyclohexanone). This is typically catalyzed by a small amount of acid. vedantu.comdoubtnut.com The initial adduct then undergoes dehydration to form an enamine (in the case of a secondary amine) or an imine (in the case of a primary amine). vedantu.comyoutube.com The removal of water drives the equilibrium towards the formation of this intermediate. vedantu.com

Reduction of the Intermediate: The C=N double bond of the enamine or imine is then reduced to a single bond.

With Catalytic Hydrogenation: The intermediate is adsorbed onto the surface of the metal catalyst along with hydrogen. The hydrogen atoms are then added across the double bond, resulting in the formation of the final amine product. wikipedia.org

With Hydride Reagents: The hydride reagent (e.g., NaBH3CN) delivers a hydride ion (H-) to the electrophilic carbon of the protonated iminium ion, followed by protonation of the resulting nitrogen anion to yield the tertiary amine. youtube.com The use of a weaker reducing agent like NaBH3CN is crucial as it does not readily reduce the starting carbonyl compound. youtube.com

Alkylation and Methylation Strategies for this compound Formation

The formation of this compound can be effectively achieved through the introduction of methyl groups onto a cyclohexylamine precursor. This can be accomplished via direct N-alkylation or reductive methylation techniques.

Direct N-Alkylation of Cyclohexylamine Precursors with Methylating Agents (e.g., Methyl Chloride)

Direct N-alkylation involves the reaction of a primary or secondary amine with an alkylating agent. In the case of this compound synthesis, cyclohexylamine can be reacted with a methylating agent like methyl chloride. chemicalbook.com This reaction typically proceeds by the nucleophilic attack of the amine on the methylating agent. To drive the reaction to completion and form the tertiary amine, an excess of the alkylating agent and a base are often employed to neutralize the acid generated during the reaction. dtic.mil The use of a sterically hindered, non-nucleophilic base can be advantageous in preventing the base itself from being alkylated. dtic.mil

However, direct alkylation with reactive agents like methyl halides can sometimes lead to the formation of quaternary ammonium (B1175870) salts as over-alkylation products. acs.org Careful control of reaction conditions is therefore crucial for maximizing the yield of the desired tertiary amine.

Reductive Methylation with Formaldehyde-Hydrogen Systems

Reductive amination, a two-step process in one pot, provides a powerful and widely used method for the synthesis of amines. For the synthesis of this compound, reductive methylation of cyclohexylamine can be carried out using formaldehyde (B43269) in the presence of a reducing agent. researchgate.net The reaction begins with the formation of an imine or enamine intermediate from the reaction of cyclohexylamine with formaldehyde. This intermediate is then reduced in situ to the corresponding N-methylated amine. Repetition of this process leads to the formation of the N,N-dimethylated product.

A classic example of this is the Eschweiler-Clarke reaction, which utilizes excess formic acid and formaldehyde to methylate primary or secondary amines. wikipedia.org The formic acid serves as the reducing agent in this case. wikipedia.org A key advantage of this method is that it does not produce quaternary ammonium salts, stopping at the tertiary amine stage. wikipedia.org

Alternatively, catalytic hydrogenation can be employed as the reduction step. For instance, N,N-dimethylcyclohexylamine can be prepared by the reductive amination of cyclohexanone with dimethylamine in the presence of hydrogen gas and a metal catalyst, such as palladium on alumina (B75360) (Pd/Al2O3) or platinum on alumina (Pt/Al2O3). google.com This continuous process, carried out at elevated temperature and pressure, can achieve high yields of the desired product. google.com

Another approach involves the use of sodium cyanoborohydride as the reducing agent in the presence of formaldehyde. This method is experimentally simple and applicable to the synthesis of a variety of amines. orgsyn.org

Targeted N-Dealkylation of Tertiary Cyclohexylamines as a Synthetic Tool

N-dealkylation, the removal of an alkyl group from an amine, is a significant transformation in organic synthesis, providing access to a wide range of compounds. nih.govresearchgate.netnih.gov This process can be particularly useful for the synthesis of specific cyclohexylamine derivatives from more complex tertiary amines.

Chemical N-Dealkylation Processes for Cyclohexylamine Derivatives

Several chemical methods exist for the N-dealkylation of tertiary amines. One of the oldest and still utilized methods is the von Braun reaction, which employs cyanogen (B1215507) bromide. nih.gov The reaction of a tertiary amine with cyanogen bromide leads to the formation of a cyanamide (B42294) and an alkyl bromide, which can then be hydrolyzed to the secondary amine. nih.gov

Another common method involves the use of chloroformates, such as vinyl chloroformate or α-chloroethyl chloroformate. nih.gov The reaction of a tertiary amine with a chloroformate yields a carbamate (B1207046) intermediate, which can then be cleaved to produce the corresponding secondary amine. nih.gov

Catalytic Approaches to N-Dealkylation in Cyclohexylamine Systems

Catalytic methods for N-dealkylation offer an alternative to chemical processes and are an area of active research. These methods often involve the use of transition metal catalysts. For example, palladium-catalyzed N-dealkylation of tertiary amines has been reported. researchgate.net

Cytochrome P450 enzymes, which are heme-containing monooxygenases found in the liver, are known to catalyze the in vivo oxidative N-dealkylation of tertiary amines. scite.ai The mechanism of this biological process involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine that then decomposes to the dealkylated amine and a carbonyl compound. mdpi.comrsc.org Mimicking this enzymatic process in a laboratory setting is a subject of ongoing research. scite.ai

Innovative and Sustainable Synthetic Approaches for this compound

The development of more sustainable and environmentally friendly synthetic methods is a key focus in modern chemistry. For the synthesis of this compound, innovative approaches are being explored to reduce waste and avoid the use of hazardous reagents.

One such approach is the use of dimethyl carbonate (DMC) as a "green" methylating agent. acs.org DMC is a non-toxic and biodegradable alternative to traditional methylating agents like methyl halides and dimethyl sulfate. acs.org The N-methylation of amines with DMC can be carried out in the presence of a suitable catalyst, such as biogenic copper-zirconium bimetallic nanoparticles. acs.org While this method often requires higher temperatures to achieve good reactivity, it offers a more sustainable route to N-alkylated amines. acs.org

Another area of innovation is the catalytic amination of alcohols. Nickel catalysts have been shown to be effective for the conversion of cyclohexanol to cyclohexylamine in the presence of ammonia. mdpi.com Further development of such catalytic systems could lead to more direct and atom-economical routes for the synthesis of N-substituted cyclohexylamines. Ruthenium catalysts have also been employed for the N-alkylation of amines using alcohols as the alkylating agents. nih.gov

Solvent-Controlled and Solvent-Free Reaction Environments

The choice of solvent, or its complete omission, is a critical parameter in the synthesis of this compound and its analogs, significantly influencing reaction rates, yields, and product selectivity.

Reductive amination of cyclohexanone is a primary route to cyclohexanamines. The solvent can affect the equilibrium of imine or enamine formation and the efficacy of the reducing agent. For instance, in direct reductive aminations, the choice between protic solvents like methanol and water can alter the product distribution when using certain heterogeneous catalysts. researchgate.net A study using sodium triacetoxyborohydride as the reducing agent found that reactions are generally faster and more efficient in 1,2-dichloroethane (B1671644) (DCE) compared to tetrahydrofuran (B95107) (THF). nih.gov The use of acetic acid as a catalyst is often beneficial in these reactions, particularly for ketones. nih.gov

The Eschweiler-Clarke reaction, a method for methylating primary or secondary amines using formaldehyde and formic acid, is often performed in an aqueous solution near boiling temperatures. wikipedia.org In this case, formic acid serves as both a reagent and a hydride source, with the release of carbon dioxide driving the reaction to completion. wikipedia.org Similarly, the Leuckart-Wallach reaction utilizes formic acid or its derivatives like ammonium formate (B1220265) to reductively aminate ketones. alfa-chemistry.comwikipedia.org These reactions can sometimes be performed under neat conditions, where the excess reagent also functions as the reaction medium, thereby simplifying the procedure and work-up. High temperatures, often exceeding 120°C, are typically required for the Leuckart-Wallach reaction. wikipedia.orgmdma.ch

Solvent-free reaction conditions are a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify product purification. nih.gov While classic methods like the Leuckart-Wallach reaction can require high temperatures, modern catalytic approaches seek to enable these transformations under milder, solvent-free conditions. alfa-chemistry.commdma.ch For example, direct amidation reactions to form amides, a related transformation, have been successfully carried out under solvent-free microwave conditions, highlighting a potential pathway for greener amine synthesis. nih.gov

| Reaction Type | Substrate | Reagents | Catalyst | Solvent | Conditions | Yield | Reference(s) |

| Reductive Amination | Cyclohexanone | Dimethylamine, H₂ | Pd/C | Not specified | 100-140°C, 2.5-3.5 MPa | 98% | google.comgoogle.com |

| Reductive Amination | Cyclohexanone | NH₃, H₂ | Rh/Al₂O₃ | Methanol | 25°C, 9 bar H₂, 2h | ~55% (Cyclohexylamine) | researchgate.net |

| Reductive Amination | Cyclohexanone | NH₃, H₂ | Rh/Al₂O₃ | Water | 25°C, 9 bar H₂, 2h | ~25% (Cyclohexylamine) | researchgate.net |

| Reductive Amination | Various Ketones | Various Amines | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp. | High | nih.gov |

| Leuckart-Wallach | Ketones | Ammonium Formate | Cp*Rh(III) complex | Methanol | 50-70°C | High | mdma.ch |

Microwave-Assisted and High-Throughput Synthesis Protocols

To accelerate reaction times, improve yields, and meet the demands of modern chemical research, microwave-assisted synthesis and high-throughput screening protocols have been adapted for the production of this compound and its analogs.

Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating to rapidly and uniformly increase the temperature of a reaction mixture. rsc.org This technology often leads to dramatic reductions in reaction times, from hours to minutes, and can enhance product yields and purity by minimizing the formation of byproducts. nih.govresearchgate.net The synthesis of various heterocyclic compounds, including those with cyclohexene (B86901) and amine functionalities, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating methods. researchgate.netugm.ac.id For example, the microwave-assisted synthesis of dibenzylidenecyclohexanone derivatives, which starts from cyclohexanone, was completed in just 2 minutes with yields up to 100%. ugm.ac.id While direct literature on the microwave-assisted Eschweiler-Clarke or Leuckart-Wallach reaction for this compound is specific, the successful application of microwaves to a wide range of condensation and reduction reactions suggests its high applicability. rsc.orgresearchgate.net

High-throughput synthesis enables the rapid preparation of a large number of compounds in parallel, which is invaluable for creating libraries of analogs for screening purposes. A high-throughput method for synthesizing N,N-dimethyl tertiary amines from various carbonyl compounds has been developed using titanium(IV) isopropoxide as a mediator. researchgate.net This protocol involves the reductive amination of ketones, including cyclohexanone, with a commercially available solution of dimethylamine in methanol. researchgate.net This approach successfully yielded N,N-dimethylcyclohexanamine in high yield, demonstrating its utility for rapidly generating amine derivatives. researchgate.net Such methods are crucial for medicinal chemistry and materials science, where the systematic modification of a core structure like cyclohexanamine is required to explore structure-activity relationships.

| Method | Substrate | Reagents | Catalyst/Mediator | Conditions | Yield | Time | Reference(s) |

| Microwave-Assisted | Cyclohexanone, Benzaldehyde | NaOH | None | Microwave | 98% | 2 min | ugm.ac.id |

| Conventional Heat | Cyclohexanone, Benzaldehyde | NaOH | None | Stirring | Lower than MAOS | Longer than MAOS | ugm.ac.id |

| High-Throughput | Cyclohexanone | Dimethylamine, NaBH₃CN | Ti(O-i-Pr)₄ | Methanol, Room Temp. | 99% | Not specified | researchgate.net |

| Microwave-Assisted | Carboxylic Acids, Amines | None | Ceric Ammonium Nitrate | Microwave, 160-165°C | High | 2 h | nih.gov |

Mechanistic Elucidation of N,n Dimethyl 1 Cyclohexan 1 Amine Reactivity and Catalysis

Investigation of Nucleophilic Behavior in Organic Transformations

N,N-Dimethyl-1-cyclohexan-1-amine, also known by the acronym DMCHA, is a versatile chemical compound classified as an amine. ontosight.ai Its molecular structure features a cyclohexane (B81311) ring bonded to a dimethylamine (B145610) group. ontosight.ai This compound is a colorless liquid with a characteristic amine odor and is soluble in organic solvents. ontosight.ai

The nucleophilic character of this compound is a key aspect of its reactivity. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in a variety of organic transformations. This reactivity is harnessed in the synthesis of more complex molecules, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes. ontosight.ai Its ability to act as a nucleophile is fundamental to its role in these synthetic pathways.

The synthesis of this compound itself can be achieved through the reductive amination of cyclohexanone (B45756) with dimethylamine, often employing a reducing agent like sodium borohydride (B1222165). ontosight.ai

Role in Condensation Reactions and Iminium Ion Chemistry

The reactivity of this compound extends to its participation in condensation reactions, a class of reactions where two molecules combine with the elimination of a small molecule, typically water. masterorganicchemistry.com In the context of this amine, its interaction with carbonyl compounds such as aldehydes and ketones is of particular interest.

When this compound, a secondary amine, reacts with an aldehyde or a ketone, it can lead to the formation of an iminium ion. acs.org Unlike primary amines which form neutral imines, the presence of two methyl groups on the nitrogen atom of this compound prevents the final deprotonation step to a neutral imine. masterorganicchemistry.comacs.org The resulting C=N double bond remains positively charged, forming an iminium cation. acs.org

Iminium ions are highly reactive electrophilic intermediates that play a crucial role in a variety of organic transformations. nih.gov Their formation from the condensation of amines and carbonyl compounds is a key step in many well-established reactions, including the Mannich and Strecker reactions. nih.gov The generation of these transient iminium species activates the carbonyl carbon, making it more susceptible to nucleophilic attack. While specific studies detailing the direct application of this compound in generating iminium ions for subsequent reactions are not extensively documented in the provided results, its structural similarity to other secondary amines suggests its potential to participate in such chemistry.

The formation of imines and iminium ions is often catalyzed by acid. masterorganicchemistry.com However, some condensation reactions can also be promoted by tertiary amines, which act as bases. acs.org This highlights the dual potential of amine structures in facilitating these important chemical transformations.

Reaction Pathway Analysis of C-N Bond Cleavage and Formation

The formation and cleavage of the carbon-nitrogen (C-N) bond are fundamental processes in organic chemistry, with broad applications in the synthesis of a wide array of nitrogen-containing compounds. tcichemicals.com

C-N Bond Formation:

Methods for forming C-N bonds are diverse and depend on the nature of the starting materials and the desired product. tcichemicals.com One of the most well-established methods is nucleophilic substitution, where an amine acts as a nucleophile, attacking an electrophilic carbon center. The Gabriel synthesis, for example, utilizes potassium phthalimide (B116566) as an ammonia (B1221849) surrogate to form primary amines. tcichemicals.com

Another powerful method for C-N bond formation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or triflates and amines. tcichemicals.com This reaction is widely used in medicinal chemistry and the synthesis of natural products due to its broad substrate scope and functional group tolerance. tcichemicals.com

In the context of this compound, its formation would likely involve the reaction of cyclohexanone with dimethylamine, followed by a reduction step, or through the direct alkylation of cyclohexylamine (B46788) with methylating agents.

C-N Bond Cleavage:

The cleavage of C-N bonds is also a significant transformation, often employed in deprotection strategies or for the degradation of complex molecules. Various methods exist to achieve C-N bond cleavage, and the choice of method depends on the specific nature of the C-N bond and the surrounding molecular structure.

For tertiary amines, oxidative N-dealkylation can be achieved under mild conditions. organic-chemistry.org For instance, a photoinduced oxidative N-dealkylation method for aryl tertiary amines has been developed. organic-chemistry.org Another approach involves the use of iodine to catalyze the amidation of tertiary amines with acyl chlorides, proceeding through an oxidative C-N bond cleavage. organic-chemistry.org

In the case of N,N-dimethylanilines, demethylation has been shown to be effective in various ionic liquids. organic-chemistry.org Reductive methods can also be employed. For example, the reaction of N-tritylamines with lithium powder and a catalytic amount of naphthalene (B1677914) leads to reductive detritylation. organic-chemistry.org

The analysis of reaction pathways for C-N bond cleavage in a molecule like this compound would involve considering these various chemical and catalytic methods. The specific conditions required would depend on the desired outcome, whether it be complete removal of the dimethylamino group or selective demethylation.

Nitrosation Reactions: Mechanistic Details and Intermediate Characterization

The nitrosation of amines is a reaction of significant interest due to the potential formation of N-nitrosamines, a class of compounds known for their carcinogenic properties. acs.org The mechanism of nitrosation can vary depending on the reaction conditions, such as the solvent and the nature of the amine and the nitrosating agent.

In nonaqueous solvents like cyclohexane, the nitrosation of secondary amines by alkyl nitrites has been studied, and evidence points towards a stepwise mechanism involving a tetrahedral intermediate. nih.govacs.org The reaction kinetics often show a complex dependence on the amine concentration. acs.org

The proposed mechanism involves the formation of a zwitterionic tetrahedral intermediate (T±). acs.org This intermediate can be formed either directly from the amine and the nitrosating agent or via a hydrogen-bonded complex between the two reactants. acs.org The decomposition of this intermediate can occur spontaneously or be catalyzed by a second molecule of the amine. acs.org

Spectrophotometric monitoring of the reaction between N-methylaniline and certain alkyl nitrites in cyclohexane has allowed for the direct observation of the reaction intermediate. nih.gov The stability of this intermediate is attributed to the low basicity of the amine, which slows down the base-catalyzed decomposition pathway. nih.gov In a low-polarity solvent like cyclohexane, it is proposed that both the formation and decomposition of the intermediate proceed through concerted mechanisms with four-center transition states. nih.gov The formation involves a nucleophilic attack by the amine on the nitroso group, accompanied by the transfer of the amine proton to this group. The decomposition involves the simultaneous cleavage of the N-O bond and protonation of the alkoxide leaving group. nih.gov

The nitrosation of N,N'-Dimethyl-N''-cyanoguanidine has been found to be a reversible reaction with a mechanism similar to that of the nitrosation of amides and ureas. rsc.org The reactivity of amino acids in nitrosation reactions can be comparable to or even greater than that of simple amines, with the electron-donating carboxylate group potentially enhancing the nitrosation of the α-terminal amine. ccsnorway.com

For a tertiary amine like this compound, nitrosation would proceed through a different pathway than for secondary amines, as it lacks a proton on the nitrogen atom. The initial step would likely involve the attack of the nitrogen lone pair on the nitrosating agent to form a nitrosammonium ion. This intermediate can then undergo further reactions, potentially leading to the cleavage of a methyl group and the formation of a secondary nitrosamine.

Advanced Spectroscopic and Structural Characterization of N,n Dimethyl 1 Cyclohexan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR Spectroscopic Analysis for Structural Assignment

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For N,N-dimethylcyclohexen-1-amine, the spectrum is expected to show characteristic signals corresponding to the vinylic, allylic, aliphatic, and N-methyl protons.

The N,N-dimethyl group would appear as a sharp singlet, typically in the range of 2.2-2.8 ppm, due to the six equivalent protons having no adjacent protons to couple with. The vinylic proton on the carbon atom adjacent to the nitrogen-bearing carbon (C2-H) is expected to resonate as a triplet in the 4.5-5.0 ppm region, influenced by the two adjacent allylic protons. The protons on the cyclohexene (B86901) ring will present more complex signals. The allylic protons (C6-H₂) would likely appear as a multiplet around 2.0-2.3 ppm. The remaining aliphatic protons on the ring (C3, C4, C5) would produce overlapping multiplets in the upfield region, typically between 1.5 and 1.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for N,N-Dimethyl-1-cyclohexan-1-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N(CH₃)₂ | 2.5 | Singlet (s) | 6H |

| =CH- | 4.7 | Triplet (t) | 1H |

| Allylic -CH₂- | 2.1 | Multiplet (m) | 2H |

| -CH₂- | 1.8 | Multiplet (m) | 2H |

| -CH₂- | 1.6 | Multiplet (m) | 2H |

| -CH₂- | 1.6 | Multiplet (m) | 2H |

Note: These are predicted values based on typical chemical shift ranges for the functional groups present. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. In the case of N,N-dimethylcyclohexen-1-amine, six distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule (with some equivalencies).

The two carbons of the N,N-dimethyl group are equivalent and would appear as a single peak around 40-45 ppm. The two vinylic carbons (C1 and C2) would be significantly deshielded, with C1 (attached to the nitrogen) resonating further downfield (approx. 145-150 ppm) compared to C2 (approx. 95-100 ppm). The remaining four aliphatic carbons of the cyclohexene ring would appear in the upfield region of the spectrum, typically between 20 and 35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) |

| C -N(CH₃)₂ | 148 |

| =C H- | 98 |

| N(C H₃)₂ | 42 |

| Allylic -C H₂- | 30 |

| -C H₂- | 25 |

| -C H₂- | 23 |

| -C H₂- | 22 |

Note: These are predicted values based on standard chemical shift databases and additivity rules. Actual experimental values may vary.

2D NMR Techniques for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, a cross-peak would be expected between the vinylic proton signal (~4.7 ppm) and the allylic proton signals (~2.1 ppm), confirming their adjacency. Further correlations would be observed among the aliphatic protons of the cyclohexene ring, helping to trace the chain of connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is bonded to. This would definitively link the predicted proton signals in Table 1 to their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (like C1) and for piecing together different fragments of the molecule. For example, an HMBC experiment would show a correlation between the N-methyl protons and the vinylic carbon C1, confirming the placement of the dimethylamino group.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Elucidation of Fragmentation Pathways and Isotopic Patterns

In a typical electron ionization (EI) mass spectrum of N,N-dimethylcyclohexen-1-amine, the molecular ion peak ([M]⁺˙) would be observed at an m/z corresponding to its molecular weight, approximately 125. The presence of a single nitrogen atom means the molecular weight is odd, which is consistent with the Nitrogen Rule in mass spectrometry. The ionization potential for the parent compound has been reported as 7.56 eV. archive.org

The fragmentation of the molecular ion is expected to follow pathways characteristic of enamines and cyclic alkenes. A prominent fragmentation pathway for enamines is the alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. In this case, the loss of a methyl radical (•CH₃) from the dimethylamino group would lead to a stable iminium cation at m/z 110 ([M-15]⁺).

Another likely fragmentation is a retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for cyclohexene derivatives. This would involve the cleavage of the cyclohexene ring, leading to the expulsion of a neutral molecule of ethene (C₂H₄), resulting in a fragment ion at m/z 97 ([M-28]⁺).

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 125 | [C₈H₁₅N]⁺˙ | Molecular Ion |

| 124 | [C₈H₁₄N]⁺ | Loss of H• |

| 110 | [C₇H₁₂N]⁺ | Alpha-cleavage (Loss of •CH₃) |

| 97 | [C₆H₉N]⁺˙ | Retro-Diels-Alder (Loss of C₂H₄) |

Coupling MS with Chromatographic Techniques for Complex Mixture Analysis

For the analysis of N,N-dimethylcyclohexen-1-amine in complex mixtures, such as reaction products or environmental samples, coupling mass spectrometry with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) is essential.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective technique for the analysis of volatile and thermally stable compounds like N,N-dimethylcyclohexen-1-amine. In GC-MS, the sample mixture is first injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which serves as a detector. The mass spectrometer provides a mass spectrum for each component, allowing for positive identification based on both its retention time from the GC and its unique fragmentation pattern from the MS. This dual-dimensional analysis provides a high degree of confidence in the identification of the target analyte even in a complex matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive mixtures, LC-MS is the preferred method. Separation occurs in a liquid phase, and various ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can be used to ionize the analyte as it elutes from the LC column before entering the mass spectrometer. This technique is also highly sensitive and specific, making it suitable for a wide range of analytical applications.

Vibrational Spectroscopy: Infrared (IR) Studies

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key functional groups are the carbon-carbon double bond (C=C) of the cyclohexene ring, the carbon-nitrogen single bond (C-N), and the various carbon-hydrogen bonds (C-H).

Assignment of Characteristic Functional Group Frequencies

The infrared spectrum of this compound, particularly in the vapor phase, displays characteristic absorption bands that correspond to the vibrational modes of its specific functional groups. nih.gov As a tertiary amine, it notably lacks the N-H stretching vibrations that are characteristic of primary and secondary amines.

The key vibrational frequencies for this compound are detailed in the table below. The C=C stretching vibration is a hallmark of the enamine structure, while the C-N stretching frequency confirms the presence of the dimethylamino group. The spectrum is further characterized by various C-H stretching and bending vibrations of the cyclohexene ring and the methyl groups.

Interactive Data Table: Characteristic Infrared Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C=C Stretch | Alkene (Enamine) | 1650 - 1600 |

| C-N Stretch | Tertiary Amine | 1250 - 1020 |

| sp² C-H Stretch | Alkene | 3100 - 3000 |

| sp³ C-H Stretch | Alkane | 3000 - 2850 |

| CH₂ Bending (Scissoring) | Alkane | ~1465 |

| CH₃ Bending (Asymmetric) | Alkane | ~1450 |

| CH₃ Bending (Symmetric, "Umbrella") | Alkane | ~1375 |

Note: The specific frequencies can vary based on the physical state of the sample (e.g., vapor, liquid film, or in solution) and the specific spectrometer used.

Integration of Advanced Spectroscopic Methods for Comprehensive Structural Elucidation

While IR spectroscopy is invaluable for functional group identification, a complete and unambiguous structural determination of this compound requires the integration of data from NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the vinylic proton on the C=C double bond, the protons of the two methyl groups attached to the nitrogen, and the aliphatic protons of the cyclohexene ring. The chemical shifts and coupling patterns of these signals would confirm their connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum is crucial for confirming the carbon skeleton. nih.gov It would show distinct signals for the two carbons of the C=C double bond, the carbons of the two equivalent methyl groups, and the four distinct methylene (B1212753) (CH₂) carbons of the cyclohexene ring. The chemical shifts of the olefinic carbons would be particularly indicative of the enamine structure. Data for ¹⁵N NMR would further pinpoint the chemical environment of the nitrogen atom. nih.gov

Mass Spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which serves as a molecular fingerprint. nih.gov

Molecular Ion Peak: The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (125.21 g/mol ). nih.gov The presence of an odd number of nitrogen atoms results in a molecular ion with an odd mass-to-charge ratio (m/z), a principle known as the "nitrogen rule."

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of a methyl group to form a stable iminium cation, a characteristic fragmentation pathway for such amines. Other fragments would arise from the cleavage of the cyclohexene ring. Analysis of these fragment ions allows for the reconstruction of the original molecular structure. Photoelectron spectroscopy studies have determined the vertical ionization energy to be in the range of 7.50 to 7.56 eV. nist.gov

By combining the information from these advanced spectroscopic methods—the functional groups from IR, the H, C, and N framework from NMR, and the molecular weight and fragmentation from MS—a comprehensive and unequivocal structural elucidation of this compound is achieved.

Stereochemical Dynamics and Investigations in N,n Dimethyl 1 Cyclohexan 1 Amine Systems

Conformational Preferences of the Cyclohexane (B81311) Ring Bearing a Tertiary Amine

The cyclohexane ring is not a flat hexagon; it predominantly adopts a puckered, strain-free "chair" conformation. libretexts.org In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). For substituted cyclohexanes, the molecule can interconvert between two different chair conformations via a process known as a "ring flip." During this flip, all axial positions become equatorial, and all equatorial positions become axial. youtube.com

When a substituent is present, like the N,N-dimethylamino group in N,N-Dimethyl-1-cyclohexan-1-amine, the two chair conformations are no longer equal in energy. libretexts.org The conformational equilibrium will favor the chair form where the substituent occupies the more spacious equatorial position. This preference is primarily due to the avoidance of steric strain, specifically 1,3-diaxial interactions. lumenlearning.comquimicaorganica.org These are repulsive forces between an axial substituent and the two axial hydrogens on the same side of the ring (at carbons 3 and 5 relative to the substituent). libretexts.orgquimicaorganica.org Placing a bulky group like a dimethylamino group in the axial position leads to significant steric crowding and destabilizes the conformation. libretexts.org

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position.

Table 1: A-Values for Selected Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) |

|---|---|

| -F | 0.24-0.28 |

| -Cl | 0.53 |

| -Br | 0.48 |

| -OH | 0.94 (aprotic solvent) |

| -CH₃ | 1.74 |

| -CH(CH₃)₂ (isopropyl) | 2.21 |

| -N(CH₃)₂ | 2.1 |

| -C(CH₃)₃ (tert-butyl) | ~5.0 |

Data compiled from various sources. A-values can vary slightly depending on the solvent and experimental conditions.

As shown in the table, the N,N-dimethylamino group has a significant A-value, indicating a strong preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions.

Chiral Derivatization and Enantiomeric Resolution Strategies for Cyclohexylamines

Many cyclohexylamine (B46788) derivatives are chiral, meaning they can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers have identical physical properties (e.g., boiling point, solubility) in an achiral environment, separating them from a 50:50 racemic mixture is a significant challenge. This separation, known as chiral resolution, is crucial in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities. libretexts.orgrsc.org

Several strategies are employed to resolve racemic cyclohexylamines:

Diastereomeric Salt Formation: This is a classic and widely used method. wikipedia.org The racemic amine is treated with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. libretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts. youtube.com Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. libretexts.org Once separated, the pure enantiomer of the amine can be recovered by treating the salt with a base. libretexts.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) within a chromatography column (e.g., HPLC). nih.gov As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector of the CSP, forming transient diastereomeric complexes. nih.gov This leads to different retention times, allowing one enantiomer to elute from the column before the other, thus achieving separation. yakhak.org Polysaccharide-based CSPs are commonly used for resolving chiral amines. yakhak.org

Chiral Derivatizing Agents (CDA): In this approach, the racemic amine is reacted with an enantiomerically pure CDA to form a pair of stable diastereomers. wikipedia.org These diastereomers can then be separated by standard techniques like chromatography or crystallization. A key application of CDAs is in analysis, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov The resulting diastereomers will have distinct signals in the NMR spectrum, allowing for the determination of the enantiomeric excess (ee) of the original sample without physical separation. rsc.orgacs.org For example, reacting a chiral amine with 2-formylphenylboronic acid and a chiral diol like BINOL creates diastereomeric iminoboronate esters with clearly distinguishable NMR signals. acs.org

Table 2: Comparison of Chiral Resolution Strategies for Cyclohexylamines

| Strategy | Principle | Advantages | Common Applications |

|---|---|---|---|

| Diastereomeric Salt Formation | Conversion to diastereomers with different solubilities using a chiral resolving agent. wikipedia.org | Scalable, cost-effective for large quantities. ulisboa.pt | Industrial-scale separation of chiral amines. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase leading to separation. nih.gov | High separation efficiency, applicable to a wide range of compounds, analytical and preparative scale. yakhak.org | Purity analysis (ee determination), small-scale preparative separation. |

| Chiral Derivatizing Agents (CDA) | Covalent bonding to a chiral agent to form separable diastereomers or for analytical distinction. wikipedia.org | Excellent for determining enantiomeric purity by NMR, no need for physical separation for analysis. researchgate.netacs.org | Enantiomeric excess (ee) determination by NMR spectroscopy. rsc.org |

Influence of Absolute and Relative Stereochemistry on Reaction Outcomes

The specific three-dimensional arrangement of atoms—both the absolute configuration (R or S) at a stereocenter and the relative stereochemistry (cis or trans) of substituents—profoundly influences the outcome of chemical reactions. In systems involving cyclohexylamine derivatives, stereochemistry governs the accessibility of reactive sites, the stability of transition states, and ultimately, the stereochemical identity of the product.

A prime example is the use of enantiomerically pure trans-1,2-diaminocyclohexane (DACH) derivatives as chiral ligands in asymmetric catalysis. acs.org The C₂-symmetric backbone of trans-DACH, when incorporated into a catalyst, creates a well-defined chiral environment around the metal center. This chiral pocket dictates how a substrate can approach and bind to the catalyst. For instance, in the diethylzinc (B1219324) addition to aldehydes, the catalyst formed from the bistriflamide of (R,R)-DACH leads to a product with a specific and high enantiomeric excess. nih.gov If the (S,S)-DACH enantiomer were used instead, the opposite enantiomer of the product would be formed in a similar excess.

The relative stereochemistry is equally critical. For example, trans-1,2-disubstituted cyclohexanes can exist in a diequatorial or a diaxial conformation, with the diequatorial form being significantly more stable. libretexts.orgcore.ac.uk This conformational lock biases the molecule's shape, which is essential when it acts as a chiral scaffold. In contrast, the corresponding cis-isomer would have one substituent axial and one equatorial, leading to a different three-dimensional structure and, consequently, different behavior in a chemical reaction. This can affect not only the stereoselectivity but also the reaction rate and yield, as the less stable conformer may be less reactive or lead to different side products.

Stereoselective Synthesis of this compound Analogs

Creating specific stereoisomers of this compound analogs, rather than separating them from a racemic mixture, is the goal of asymmetric synthesis. This approach is often more efficient and atom-economical. Recent advances, particularly in photocatalysis and transition-metal catalysis, have provided powerful tools for this purpose.

One innovative method is the visible-light-enabled [4+2] cycloaddition. nih.govnih.gov This reaction, facilitated by photoredox catalysis, can construct highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. nih.gov By incorporating a chiral phosphoric acid into the catalytic system, an asymmetric variant of this cycloaddition can be achieved, yielding products with good enantioselectivity. nih.gov

Another powerful strategy involves the photocatalytic generation of α-amino radicals from imines, which then add to alkenes. acs.orgnih.gov By using a chiral amine auxiliary, such as a derivative of phenylglycinol, the stereochemistry of the addition can be controlled, leading to enantioenriched α-tertiary amines. acs.org The stereochemical outcome is often rationalized by a transition state model rigidified by intramolecular hydrogen bonding, which facilitates efficient chirality transfer. acs.org

Table 3: Selected Stereoselective Synthetic Methods for Chiral Cyclohexylamine Analogs

| Method | Catalyst/Reagent | Key Features | Stereoselectivity |

|---|---|---|---|

| Photocatalytic [4+2] Cycloaddition | Iridium photocatalyst + Chiral Phosphoric Acid | Builds the cyclohexane ring, creates multiple stereocenters. nih.gov | Excellent diastereoselectivity (>20:1 dr), moderate to good enantioselectivity (up to 78% ee). nih.gov |

| Asymmetric Hydroaminoalkylation | Iridium photocatalyst + Chiral Amine Source | Forms α-tertiary amines via radical addition to alkenes. acs.org | Good to excellent enantioselectivity (up to 95% ee). nih.gov |

| Asymmetric Hydrogenation | Rhodium or Iridium complexes with chiral phosphine (B1218219) ligands | Reduction of enamines or imines to chiral amines. | High enantioselectivity (often >90% ee). |

| Biocatalytic Transamination | Transaminase enzymes (ωTAs) | Highly stereoselective conversion of ketones to amines. | Excellent enantioselectivity (>99% ee). researchgate.net |

Application of Chiral Cyclohexylamine Scaffolds in Asymmetric Catalysis

Chiral cyclohexylamine derivatives, particularly those derived from trans-1,2-diaminocyclohexane (DACH), are considered "privileged scaffolds" in asymmetric catalysis. acs.orgwikipedia.org Their rigid, C₂-symmetric structure makes them exceptionally effective as chiral ligands for a wide array of metal-catalyzed transformations. These ligands coordinate to a metal center, creating a defined chiral environment that forces a reaction to proceed stereoselectively. acs.orgnih.gov

The versatility of the DACH scaffold is demonstrated by its successful application in numerous important reactions:

Asymmetric Epoxidation: The Jacobsen-Katsuki epoxidation uses a manganese-salen complex, where the salen ligand is derived from (R,R)- or (S,S)-DACH, to achieve highly enantioselective epoxidation of unfunctionalized alkenes. wikipedia.org

Asymmetric Michael Addition: trans-DACH functionalized onto a solid support like mesoporous silica (B1680970) has been used as an effective organocatalyst for the asymmetric Michael addition of nitroalkanes to chalcones, with the confined space of the support enhancing the chirality transfer. rsc.org

Asymmetric Additions to Aldehydes: Ligands derived from DACH are highly effective in promoting the addition of organometallic reagents (e.g., diethylzinc) to aldehydes, producing chiral secondary alcohols with high enantiomeric excess. nih.gov

Asymmetric Cyclopropanation: Copper and rhodium catalysts bearing DACH-derived ligands are used to catalyze the enantioselective cyclopropanation of alkenes.

The success of these scaffolds lies in their conformational rigidity and the predictable way they orient substrates relative to the catalytic center. The two amino groups provide strong coordination points for the metal, while the cyclohexane backbone projects substituents in a way that effectively blocks one face of the approaching substrate, allowing the reaction to occur on the other face, thus controlling the stereochemical outcome.

Table 4: Applications of Chiral Cyclohexylamine Scaffolds in Asymmetric Catalysis

| Reaction Type | Catalyst System | Scaffold Example | Typical Enantioselectivity |

|---|---|---|---|

| Epoxidation of Alkenes | Mn(III)-Salen Complex | (R,R)-DACH derived Salen ligand wikipedia.org | >90% ee |

| Addition of Diethylzinc to Aldehydes | In situ generated Zn-complex | (R,R)-DACH bistriflamide nih.gov | >95% ee |

| Michael Addition | Organocatalyst on silica support | (R,R)-DACH rsc.org | Up to 94% ee |

| Trimethylsilylcyanation of Aldehydes | Ti(IV)-Salen Complex | (R,R)-DACH derived Salen ligand acs.org | 40-80% ee |

Computational Chemistry and Theoretical Modeling of N,n Dimethyl 1 Cyclohexan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and predict reactivity, offering a lens into the molecule's fundamental chemical nature.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. github.io For N,N-Dimethylcyclohexylamine, DFT calculations are employed to predict its ground state properties. These calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. The cyclohexane (B81311) ring is known to adopt a chair conformation, and DFT can precisely calculate the bond lengths, bond angles, and dihedral angles of this structure. nih.govresearchgate.net

Once the optimized geometry is obtained, DFT is used to compute various electronic properties. arxiv.org This includes the distribution of electron density, which helps in identifying electron-rich and electron-poor regions of the molecule. The nitrogen atom, with its lone pair of electrons, is expected to be a region of high electron density. Furthermore, the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and shape of these frontier orbitals are key indicators of the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept electrons. While extensive peer-reviewed DFT studies specifically detailing the ground state of N,N-Dimethylcyclohexylamine are not widely public, the application of standard functionals like B3LYP with appropriate basis sets (e.g., 6-31G*) is the conventional approach for such investigations. nih.gov

Transition State Analysis for Reaction Mechanism Elucidation

Understanding how a reaction occurs step-by-step requires the characterization of its mechanism, including the identification of transient species like transition states. Transition state analysis is a powerful computational tool that locates the saddle point on a potential energy surface corresponding to the highest energy barrier along a reaction coordinate.

A key reaction for tertiary amines like N,N-Dimethylcyclohexylamine is N-demethylation, a process often catalyzed by enzymes such as cytochrome P450. nih.gov Theoretical studies have utilized computational models to elucidate the mechanism of such reactions. For instance, in a model system for N-demethylation, calculations have described the transition states for the initial hydrogen atom transfer from a methyl group. nih.gov These analyses can be performed for different electronic spin states (e.g., low spin and high spin pathways) and can be conducted in both gas phase and solvated environments to mimic biological conditions. nih.gov By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, which is critical for predicting reaction rates. This type of analysis has identified the initial C-H bond oxidation as the probable rate-limiting step in N-demethylation reactions. nih.gov

Prediction and Analysis of Thermochemical Properties

Thermochemical properties are vital for understanding the stability and energy content of chemical compounds and are essential for process design and safety analysis. First-principles calculations provide a route to these properties that can be difficult or hazardous to measure experimentally.

Molar Enthalpies of Formation and Vaporization from First Principles

The molar enthalpy of formation (ΔfH°) and enthalpy of vaporization (ΔvapH°) are key thermochemical parameters. "First principles" or ab initio quantum chemical calculations can predict these values by computing the total electronic energy of a molecule. psu.edu The enthalpy of formation can be derived by calculating the energy of the molecule and subtracting the energies of its constituent elements in their standard states. The enthalpy of vaporization can be estimated by calculating the energy of the molecule in the gas phase and subtracting its energy in the liquid phase, a calculation that often requires modeling of intermolecular forces.

Experimental values for N,N-Dimethylcyclohexylamine serve as an important benchmark for these theoretical predictions. chemeo.com

Table 1: Experimental Thermochemical Properties of N,N-Dimethylcyclohexylamine

| Property | Value | Units | Phase |

|---|---|---|---|

| Enthalpy of Formation | -139.0 ± 1.7 | kJ/mol | Gas |

| Enthalpy of Formation | -182.2 ± 1.8 | kJ/mol | Liquid |

| Enthalpy of Vaporization | 43.2 ± 0.2 | kJ/mol |

Data sourced from Cheméo chemeo.com

Investigation of Volume Properties and Excess Molar Volumes in Binary Mixtures

The behavior of N,N-Dimethylcyclohexylamine in mixtures, particularly with solvents like alcohols, is critical for many of its applications. The study of volumetric properties, such as density (ρ), molar volume (Vm), and excess molar volume (VmE), provides significant insight into the intermolecular interactions between the components of a mixture. namibian-studies.com

Excess molar volume is the change in volume upon mixing compared to the ideal volumes of the pure components. A non-zero VmE indicates non-ideal behavior and is a result of differences in molecular size, shape, and intermolecular forces between the mixed components. Experimental data for binary mixtures of N,N-Dimethylcyclohexylamine (DMCHA) with various n-alcohols (from n-pentanol to n-decanol) were measured at temperatures ranging from 288.15 K to 323.15 K. researchgate.net The results showed that the excess molar volumes (VmE) are negative across the entire composition range for all studied systems. researchgate.net

A negative VmE suggests that the volume of the mixture is less than the sum of the individual volumes, which can be attributed to several factors:

Specific Interactions: Stronger interactions between the amine and alcohol molecules, such as hydrogen bonding between the nitrogen atom of the amine and the hydroxyl group of the alcohol, can pull the molecules closer together.

Interstitial Accommodation: The smaller alcohol molecules may fit into the interstitial spaces of the bulkier N,N-Dimethylcyclohexylamine molecules.

Structural Effects: Changes in the conformational equilibrium of the flexible cyclohexane ring upon mixing.

The minimum VmE values were observed at a mole fraction of approximately 0.4 for DMCHA in all systems, indicating the stoichiometry at which the packing or specific interactions are most effective. researchgate.net These experimental VmE values are often fitted to polynomial equations, such as the Redlich-Kister equation, to accurately represent their dependence on composition. researchgate.net

Table 2: Summary of Excess Molar Volume Findings for N,N-Dimethylcyclohexylamine (DMCHA) + n-Alcohol Mixtures

| Binary System Component | Temperature Range (K) | Observation | Implication |

|---|---|---|---|

| n-Pentanol | 288.15 - 323.15 | Negative VmE | Stronger intermolecular interactions and/or efficient packing |

| n-Hexanol | 288.15 - 323.15 | Negative VmE | Stronger intermolecular interactions and/or efficient packing |

| n-Heptanol | 288.15 - 323.15 | Negative VmE | Stronger intermolecular interactions and/or efficient packing |

| n-Octanol | 288.15 - 323.15 | Negative VmE | Stronger intermolecular interactions and/or efficient packing |

| n-Nonanol | 288.15 - 323.15 | Negative VmE | Stronger intermolecular interactions and/or efficient packing |

| n-Decanol | 288.15 - 323.15 | Negative VmE | Stronger intermolecular interactions and/or efficient packing |

Data interpretation based on the study of volume properties of N,N-Dimethylcyclohexylamine and alcohol binary mixtures researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations excel at describing the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are the preferred tool for studying the collective behavior of hundreds or thousands of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a dynamic picture of molecular behavior in condensed phases.

For N,N-Dimethylcyclohexylamine, MD simulations can be used to explore its liquid structure and its interactions within a binary mixture. arxiv.org A simulation would typically start with a box containing a set number of amine and solvent molecules. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

By analyzing the trajectories of the atoms from an MD simulation, several properties related to intermolecular interactions can be extracted:

Radial Distribution Functions (g(r)): This function describes the probability of finding one atom at a certain distance from another. It can reveal the structure of the solvation shell around the amine and provide average distances for interactions like hydrogen bonds.

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds over time, calculating their average lifetime and number. This would be particularly insightful for mixtures of N,N-Dimethylcyclohexylamine with protic solvents like water or alcohols.

Thermodynamic Properties: MD simulations can also be used to calculate thermodynamic properties of mixing, such as the excess molar enthalpy (HE), which reflects the change in intermolecular interaction energies upon mixing. nih.gov A negative (exothermic) HE would indicate that the interactions in the mixture are stronger than in the pure components.

Although specific MD simulation studies focused solely on N,N-Dimethylcyclohexylamine are not prevalent in the literature, the methodology is well-established for studying similar amine and solvent systems, providing a powerful framework for understanding its complex intermolecular world. arxiv.orgnih.gov

Modeling Solvent-Solute Interactions and Aggregation Behavior

The interaction of N,N-Dimethyl-1-cyclohexan-1-amine with solvents and its tendency to self-associate are critical for understanding its behavior in solution. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these phenomena.

In computational models, solvent effects can be simulated using either implicit or explicit models. Implicit models represent the solvent as a continuous medium, which is computationally efficient for predicting bulk properties. Explicit models, where individual solvent molecules are included in the calculation, provide a more detailed picture of specific interactions like hydrogen bonding.

The aggregation behavior of this compound is dictated by intermolecular forces. Unlike primary or secondary amines, the tertiary nature of this enamine, with its dimethylamino group, prevents it from acting as a hydrogen bond donor. This characteristic significantly influences its self-assembly. Studies on analogous molecules, such as 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP), have shown that in the absence of strong N–H⋯O hydrogen bonds, aggregation is driven by weaker interactions, including C–H⋯O and C–H⋯π forces. rsc.org

Theoretical investigations can predict the geometry of aggregates. Depending on the relative orientation of the molecules, different types of aggregates can form, which impacts the material's optical properties. rsc.org For this compound, computational modeling could predict whether it forms H-aggregates (face-to-face stacking) or J-aggregates (head-to-tail arrangement) in various solvents, which would be crucial for applications in materials science.

Prediction of Polarity and Solvatochromic Parameters

The polarity and specific interactions of this compound with its environment can be quantified using solvatochromic parameters. These parameters, which describe a solvent's polarity, acidity, and basicity, can be predicted using computational methods. Key solvatochromic parameters include:

Kamlet-Taft Parameters :

π *: Quantifies the solvent's dipolarity and polarizability.

α : Measures the solvent's hydrogen-bond donating (HBD) acidity.

β : Measures the solvent's hydrogen-bond accepting (HBA) basicity.

While experimental determination for this specific compound is not widely published, computational approaches can calculate the necessary electronic transitions of probe molecules within a simulated environment of this compound. mdpi.com Given its structure, this compound is expected to have a significant HBA basicity (β value) due to the lone pair on the nitrogen atom, while its HBD acidity (α value) would be negligible. The π* value would reflect the polarity arising from the enamine functional group.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| ETN(30) | Overall solvent polarity based on the transition energy of a standard dye. | Would indicate a moderate polarity, higher than non-polar alkanes but lower than alcohols. |

| π* | Measures dipolarity and polarizability. | Expected to be moderate, reflecting the polar C=C-N moiety. |

| α | Hydrogen-bond donating ability. | Expected to be near zero as there are no acidic protons (N-H, O-H). |

| β | Hydrogen-bond accepting ability. | Expected to be significant due to the accessible lone pair of electrons on the nitrogen atom. |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical tools that correlate the chemical structure of a compound with its physical properties or biological activities, respectively. These models rely on calculated molecular descriptors to make predictions for new or untested compounds.

Development of Theoretical Descriptors for Predictive Models

The foundation of any QSPR/QSAR model is the selection of relevant theoretical descriptors. These are numerical values derived from the molecular structure that encode its physicochemical characteristics. For this compound, these descriptors can be categorized as follows:

Constitutional Descriptors : These are the simplest descriptors, including molecular weight, atom counts, and bond counts.

Topological Descriptors : These 2D descriptors describe atomic connectivity, such as branching indices and topological polar surface area (TPSA).

Geometrical Descriptors : These 3D descriptors relate to the molecule's spatial arrangement, including molecular volume and solvent-accessible surface area.

Quantum-Chemical Descriptors : Derived from quantum mechanical calculations, these include dipole moment, frontier orbital energies (HOMO/LUMO), and partial charges on atoms. nih.gov

Public databases provide pre-calculated values for many of these descriptors. nih.gov Robust QSAR/QSPR models often use a combination of these descriptor types to build a comprehensive and predictive model. nih.gov

| Descriptor Type | Descriptor Name | Computed Value | Significance |

|---|---|---|---|

| Constitutional | Molecular Formula | C₈H₁₅N | Defines the elemental composition. nih.gov |

| Constitutional | Molecular Weight | 125.21 g/mol | Basic property for stoichiometry. nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | 3.2 Ų | Estimates polarity and transport properties. nih.gov |

| Topological | Rotatable Bond Count | 1 | Relates to conformational flexibility. nih.gov |

| Quantum-Chemical | Hydrogen Bond Acceptor Count | 1 | Quantifies potential for H-bonding. nih.gov |

| Quantum-Chemical | XLogP3 | 2.1 | Predicts lipophilicity. nih.gov |

In Silico Prediction of Reactivity and Catalytic Efficacy

Computational modeling is a key tool for predicting the chemical reactivity and potential catalytic performance of this compound in silico.

The reactivity of this enamine is governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is commonly used, where the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. For a nucleophile like an enamine, the HOMO energy indicates its tendency to donate electrons. The distribution of the HOMO density, which is expected to be concentrated on the α-carbon and the nitrogen atom, highlights the most probable sites for electrophilic attack.

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, a region of negative potential is expected around the nitrogen atom and the double bond, confirming its nucleophilic character.

If this molecule were to be evaluated as an organocatalyst, computational methods could be used to model the entire catalytic cycle. By simulating the reaction pathway with a substrate, chemists can:

Identify transition state structures.

Calculate activation energy barriers for each step.

This in silico screening allows for the rational design of more efficient catalysts by predicting how structural modifications to the amine would affect its catalytic efficacy.

Advanced Research Applications of N,n Dimethyl 1 Cyclohexan 1 Amine in Organic Synthesis and Catalysis

Utilization as a Versatile Intermediate in Academic Synthetic Endeavors

The reactivity of N,N-Dimethylcyclohexylamine allows it to serve as a crucial building block in the construction of a wide array of organic molecules. ontosight.ai Its nucleophilic nature and ability to participate in condensation reactions make it a valuable intermediate for synthesizing more complex chemical structures. ontosight.ai

Preparation of Novel Pharmaceutical Intermediates and Lead Compounds

In the pharmaceutical industry, the quest for new and effective drugs is relentless. N,N-Dimethylcyclohexylamine plays a role in this process by serving as an intermediate in the synthesis of novel pharmaceutical compounds. ontosight.ai Its incorporation into molecular frameworks can lead to the development of lead compounds with potential therapeutic applications. The synthesis of these intermediates often takes advantage of the reactivity of the dimethylamino group and the cyclohexyl scaffold. While specific examples of commercially available drugs derived directly from N,N-Dimethylcyclohexylamine are not extensively documented in publicly available literature, its application as an intermediate in the broader context of pharmaceutical and agrochemical manufacturing is recognized. ontosight.ai Chemical suppliers often market N,N-Dimethylcyclohexylamine for its use in organic synthesis, including for the preparation of pharmaceutical intermediates. made-in-china.comguidechem.com

Synthesis of Complex Molecular Architectures and Scaffolds

The construction of complex molecular architectures is a cornerstone of modern organic chemistry. N,N-Dimethylcyclohexylamine can be utilized as a foundational scaffold upon which more intricate structures are built. ontosight.ai Its cyclohexyl ring provides a three-dimensional framework that can be further functionalized, while the dimethylamino group can direct reactions or be modified to introduce other functionalities. This makes it a useful starting material for creating diverse molecular scaffolds that can be explored for various applications, from materials science to medicinal chemistry.

Development and Optimization of Catalytic Systems

Beyond its role as a synthetic intermediate, N,N-Dimethylcyclohexylamine is also employed in the development and optimization of catalytic systems. ontosight.ai Its basic properties and ability to interact with other molecules make it suitable for a range of catalytic applications.

Organocatalytic Applications in Asymmetric Transformations

While specific, detailed research on N,N-Dimethylcyclohexylamine as a primary organocatalyst in asymmetric transformations is not widely reported in readily accessible literature, its properties as a tertiary amine suggest its potential in this area. Organocatalysis often relies on the ability of small organic molecules to accelerate chemical reactions and control their stereochemical outcome. Tertiary amines are a well-established class of organocatalysts, and the structural features of N,N-Dimethylcyclohexylamine could be leveraged for such purposes. Further research would be needed to fully explore and document its efficacy in asymmetric synthesis.

Catalysis in Polymer Chemistry: Mechanistic and Performance Research

The use of N,N-Dimethylcyclohexylamine extends into the realm of polymer chemistry, where it can act as a catalyst. Amines are known to catalyze various polymerization reactions, and N,N-Dimethylcyclohexylamine is no exception. Its role can range from initiating polymerization to controlling the rate and properties of the resulting polymer. Understanding the mechanistic details of how it performs as a catalyst is crucial for optimizing polymerization processes and tailoring the characteristics of the final polymeric materials.

Exploration of Switchable Solvent Systems Based on N,N-Dimethylcyclohexylamine

Switchable solvents are an innovative class of solvents that can change their physical properties, such as polarity, in response to an external trigger, like the introduction or removal of a gas such as CO2. While specific research detailing the use of N,N-Dimethylcyclohexylamine as the primary component in a switchable solvent system is not extensively documented, its chemical nature as a tertiary amine makes it a candidate for such applications. Tertiary amines can react reversibly with CO2 in the presence of water or alcohol to form ionic bicarbonate or carbonate salts, leading to a significant increase in the polarity of the medium. This reversible transformation is the basis for many switchable solvent systems. The potential of N,N-Dimethylcyclohexylamine in this technologically significant area warrants further investigation.

Chemical Derivatization for Enhanced Analytical Performance